

4-Nitrophenyl Chloroacetate: A Technical Overview of a Versatile Chemical Reagent

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Nitrophenyl chloroacetate

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[City, State] – [Date] – This technical guide provides a comprehensive overview of **4-nitrophenyl chloroacetate**, a valuable reagent in organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at its chemical properties, reactivity, and applications, while also clarifying its role in contrast to structurally similar compounds with more established biological profiles.

Core Chemical Properties and Reactivity

4-Nitrophenyl chloroacetate (CAS 777-84-4) is a light yellow crystalline solid with the molecular formula $C_8H_6ClNO_4$ and a molecular weight of 215.59 g/mol ^[1]. Its structure features a chloroacetate group esterified to a 4-nitrophenol backbone. This combination of a reactive acyl chloride derivative and a good leaving group (4-nitrophenoxide) makes it a useful tool in synthetic organic chemistry.

The primary mechanism of action for **4-nitrophenyl chloroacetate** in a chemical context is as an acylating agent. The electron-withdrawing nitro group on the phenyl ring enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. This reactivity allows for the efficient transfer of the chloroacetyl group to various nucleophiles, such as amines and alcohols.

A notable application of this reactivity is in the synthesis of more complex molecules. For instance, it has been used in reactions with imidazole in acetonitrile, demonstrating its utility in

forming new carbon-heteroatom bonds.[1]

Physicochemical Data Summary

For ease of reference, the key physicochemical properties of **4-nitrophenyl chloroacetate** are summarized in the table below.

Property	Value	Reference(s)
CAS Number	777-84-4	[1]
Molecular Formula	C ₈ H ₆ ClNO ₄	[1]
Molecular Weight	215.59 g/mol	[1]
Melting Point	73-75 °C	[1]
Appearance	Light yellow powder	[1]
Storage Temperature	Refrigerator (+4°C)	[1]

Distinction from Related Compounds: 4-Nitrophenyl Acetate and 4-Nitrophenyl Chloroformate

It is crucial to distinguish **4-nitrophenyl chloroacetate** from its structural relatives, 4-nitrophenyl acetate and 4-nitrophenyl chloroformate, which have more extensively documented biological activities and applications.

- **4-Nitrophenyl Acetate (PNPA):** This compound is widely used as a chromogenic substrate for detecting the activity of various esterases and lipases.[2] The enzymatic hydrolysis of the acetate group releases 4-nitrophenol, which produces a yellow color that can be quantified spectrophotometrically at 405 nm.[2] This property makes PNPA a valuable tool in enzyme kinetics and high-throughput screening for enzyme inhibitors.
- **4-Nitrophenyl Chloroformate (PNPC):** This reagent is a powerful activating agent used in the synthesis of carbamates and carbonates.[3] It is frequently employed in peptide synthesis and for introducing protecting groups onto amines and alcohols.[4] In drug development, it serves as a key intermediate in the synthesis of various pharmaceuticals.[5][6]

The available scientific literature does not indicate a well-characterized, specific biological mechanism of action for **4-nitrophenyl chloroacetate** in the same vein as a drug or a signaling molecule. Its primary role appears to be that of a chemical intermediate and acylating agent in synthetic chemistry.

Experimental Protocols: A Focus on Chemical Reactivity

Given the limited information on the biological applications of **4-nitrophenyl chloroacetate**, this section will focus on a representative experimental protocol for its use as a chemical reagent. The following is a generalized workflow for a nucleophilic acyl substitution reaction.



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Generalized workflow for a nucleophilic acyl substitution using **4-nitrophenyl chloroacetate**.

Protocol Details:

- **Reagent Preparation:** In a clean, dry reaction vessel, dissolve **4-nitrophenyl chloroacetate** and the desired nucleophile (e.g., an amine or alcohol) in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran). The reaction may be performed under an inert atmosphere (e.g., nitrogen or argon) if the reactants are sensitive to air or moisture.
- **Reaction:** Stir the reaction mixture at a controlled temperature. The optimal temperature will depend on the reactivity of the nucleophile and may range from 0°C to room temperature or higher.
- **Monitoring:** The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting materials and the formation of the product.
- **Workup:** Upon completion, the reaction is typically quenched with an aqueous solution (e.g., water or a saturated solution of sodium bicarbonate) to neutralize any acidic byproducts and

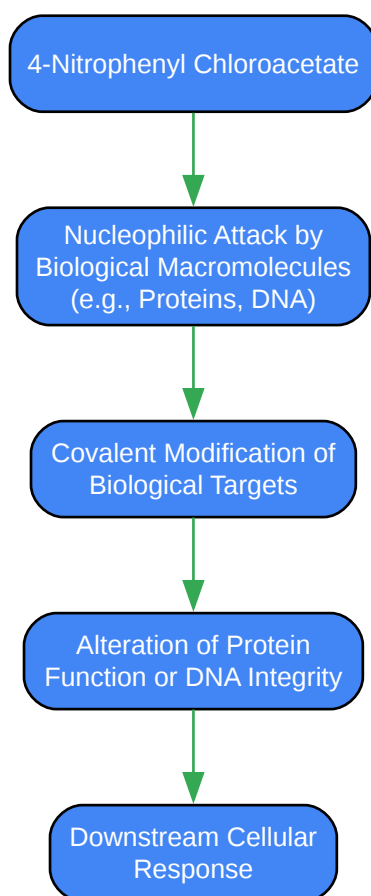
remove water-soluble materials.

- Extraction: The product is then extracted from the aqueous layer using an appropriate organic solvent.
- Purification: The crude product is purified, commonly by column chromatography on silica gel.
- Analysis: The structure and purity of the final product are confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Signaling Pathways and Biological Interactions: An Area for Future Research

Currently, there is a lack of published data detailing the specific interactions of **4-nitrophenyl chloroacetate** with cellular signaling pathways or its broader toxicological profile. While its hydrolysis product, 4-nitrophenol, is known to be metabolized by cytochrome P450 enzymes, the biological fate and effects of the intact chloroacetate ester are not well-documented.^[7]

The logical relationship for its potential biological activity would likely stem from its reactivity as an acylating agent, as illustrated below.



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Hypothetical mechanism of biological activity for **4-nitrophenyl chloroacetate**.

This hypothetical pathway underscores the potential for **4-nitrophenyl chloroacetate** to covalently modify biological macromolecules, which could lead to a variety of cellular responses. However, without specific experimental data, this remains a theoretical construct.

Conclusion

4-Nitrophenyl chloroacetate is a valuable reagent for organic synthesis, primarily functioning as a chloroacetylating agent. Its utility in this capacity is well-established. In contrast, its biological mechanism of action is not well-defined in the scientific literature, and it should not be confused with related compounds like 4-nitrophenyl acetate, a common enzyme substrate. Future research may yet uncover specific biological activities for **4-nitrophenyl chloroacetate**, but at present, its characterization is firmly rooted in the domain of synthetic chemistry.

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- To cite this document: BenchChem. [4-Nitrophenyl Chloroacetate: A Technical Overview of a Versatile Chemical Reagent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1200777#4-nitrophenyl-chloroacetate-mechanism-of-action]

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